Ruthenium(III) chloride hydrate

Übersicht

Beschreibung

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is a dark brown to black hygroscopic solid, commonly existing as a trihydrate (RuCl₃·3H₂O) . It is a pivotal precursor in ruthenium chemistry, serving as a starting material for synthesizing catalysts and coordination complexes. Key properties include:

- Chemical Formula: RuCl₃·xH₂O (x ≈ 3)

- Molar Mass: 207.43 g/mol (anhydrous basis)

- Solubility: Soluble in water, ethanol, acetone, and ethyl acetate; decomposes in hot water

- Melting Point: Decomposes above 500°C

- Structure: Trigonal crystal lattice (anhydrous form)

- Applications: Catalyst for asymmetric hydrogenation, alkene metathesis, and dehydrogenation of alcohols to aldehydes .

Its magnetic susceptibility (+1998.0·10⁻⁶ cm³/mol) and high ruthenium content (37–49%) make it valuable in industrial and research settings . Safety protocols highlight its corrosivity (Hazard Code C, Risk Codes R22, R34) and environmental toxicity (R52/53) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process is often conducted in the presence of carbon monoxide, with the product being carried by the gas stream and crystallizing upon cooling . The hydrate form, ruthenium(III) chloride hydrate, is produced by dissolving ruthenium oxides in hydrochloric acid, followed by recrystallization to obtain the hydrated salt .

Industrial Production Methods

Industrially, this compound is produced by dissolving ruthenium oxides in hydrochloric acid. The resulting solution is then subjected to recrystallization to obtain the hydrated form of the compound .

Analyse Chemischer Reaktionen

Coordination Chemistry and Complex Formation

RuCl~3~·xH~2~O readily forms coordination complexes with nitrogen, oxygen, and carbon-based ligands, serving as a cornerstone for advanced catalysts and materials .

Table 1: Key Coordination Complexes and Synthesis Routes

| Product | Reaction Conditions | Application |

|---|---|---|

| [Ru(bipy)~3~]Cl~2~ | Ethanol, bipyridine, reflux | Photocatalysis, luminescent probes |

| [RuCl~2~(C~5~Me~5~)]~2~ | C~5~Me~5~H ligand in HCl | Olefin metathesis precursor |

| Ru(C~5~H~7~O~2~)~3~ | Acetylacetone ligand, neutral pH | Electrochemical studies |

| [RuCl~3~(CO)~3~]^−^ | CO gas (1 atm), aqueous ethanol | Carbonyl cluster synthesis |

The synthesis of [Ru(bipy)~3~]Cl~2~ proceeds via:

This luminescent complex exhibits a long-lived excited state critical for solar energy applications .

Reactivity with Carbon Monoxide

RuCl~3~·xH~2~O undergoes reductive carbonylation under mild conditions, contrasting with iron chlorides' inertness .

Table 2: CO-Derived Ruthenium Complexes

| Product | Conditions | Key Properties |

|---|---|---|

| [Ru~2~Cl~4~(CO)~4~] | 1 atm CO, 25°C | Dinuclear, paramagnetic |

| Ru~3~(CO)~12~ | 12 atm CO, Zn reductant | Triangular cluster, orange crystals |

| [RuCl~3~(CO)~3~]^−^ | Ethanol, ambient pressure | Soluble intermediate |

The cluster Ru~3~(CO)~12~ forms via:

This serves as a precursor for heterogeneous catalysts in syngas reactions .

Redox Behavior and Stability

The compound participates in redox reactions, transitioning between Ru(III) and Ru(II/IV) states :

Table 4: Redox Reactions and Products

| Reagent | Product | Observation |

|---|---|---|

| H~2~S | Ru~2~S~3~ precipitate | Black solid, insoluble |

| KCN | [Ru(CN)~6~]^3−^ | Octahedral coordination |

| Na(Hg) | Ru^2+^ (aq) | Blue solution, paramagnetic |

| TiCl~3~ | Ru^2+^ (aq) | Rapid reduction at pH < 3 |

The reduction to Ru(II) is critical for electrocatalysis, particularly in hydrogen evolution reactions .

Industrial and Nobel Prize-Linked Syntheses

RuCl~3~·xH~2~O is pivotal in synthesizing Grubbs' metathesis catalysts and Noyori's asymmetric hydrogenation systems. For example:

-

Grubbs Catalyst : RuCl~3~·xH~2~O → [RuCl~2~(PCy~3~)(=CHPh)] via carbene insertion .

-

NAMI-A Analogues : Reacting with dmso and histamine yields anticancer complexes like [RuCl~4~(dmso)(histamineH)] .

This compound's multifaceted reactivity establishes it as a linchpin in modern coordination chemistry and catalysis. Its ability to mediate both stoichiometric and catalytic transformations across diverse conditions underscores its enduring relevance in academic and industrial settings.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Ruthenium(III) chloride hydrate is widely recognized for its catalytic properties in several chemical reactions:

- Oxidation Reactions : It serves as a catalyst for the selective oxidation of alcohols to aldehydes. For instance, it has been effectively used in the dehydrogenation of arylmethyl alcohols to produce corresponding aldehydes, demonstrating high efficiency at room temperature .

- Synthesis of Quinoline Derivatives : The compound catalyzes the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine, showcasing its role in complex organic syntheses .

- Alkyne Functionalization : this compound is also employed in alkyne functionalization reactions, which are crucial for developing various organic compounds .

- Asymmetric Hydrogenation : It acts as a precursor for catalysts used in asymmetric hydrogenation processes, vital for producing chiral molecules in pharmaceuticals .

Material Science Applications

In material science, this compound finds applications in:

- Nanoparticle Synthesis : It is utilized to produce ruthenium nanoparticles, which are important in catalysis and electronics. These nanoparticles have been explored for their catalytic activity in hydrogen evolution reactions and as co-catalysts in various chemical processes .

- Thin Film Deposition : The compound serves as a precursor for thin films of ruthenium and its derivatives, which are used in the fabrication of microelectromechanical systems (MEMS), memory devices, and integrated circuits due to their excellent conductivity and thermal stability .

- Electrocatalysis : Ruthenium-based catalysts derived from this hydrate are studied for their potential in electrocatalytic applications, such as the oxidation of simple organics like methanol or formic acid .

Medicinal Chemistry Applications

Ruthenium compounds have garnered interest in medicinal chemistry:

- Anticancer Research : this compound is being investigated for its potential as an anticancer agent. Its ability to bind to DNA and inhibit cell proliferation makes it a candidate for further studies in cancer treatment .

Solar Energy Applications

In the field of renewable energy:

- Dye-Sensitized Solar Cells (DSSCs) : this compound is used as a sensitizer in DSSCs. These cells offer an alternative to traditional silicon-based photovoltaic systems, providing a cost-effective and efficient means of energy conversion through light absorption and electron transfer .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Catalysis | Oxidation reactions, synthesis of quinoline derivatives, alkyne functionalization |

| Material Science | Nanoparticle synthesis, thin film deposition, electrocatalysis |

| Medicinal Chemistry | Potential anticancer agent |

| Renewable Energy | Sensitizer in dye-sensitized solar cells |

Case Studies

-

Selective Oxidation of Fatty Alcohols :

A study demonstrated that this compound effectively catalyzed the selective oxidation of fatty alcohols to aldehydes with high yields, showcasing its utility in industrial applications where selective transformations are critical. -

Synthesis of Ruthenium Nanoparticles :

Research highlighted the use of this compound as a precursor for synthesizing highly active ruthenium nanoparticles. These nanoparticles exhibited significant catalytic activity for hydrogen evolution reactions, making them suitable for energy applications. -

Anticancer Activity :

Investigations into the anticancer properties of ruthenium complexes derived from this hydrate revealed promising results in inhibiting cancer cell proliferation through DNA interaction mechanisms.

Wirkmechanismus

The mechanism by which ruthenium(III) chloride hydrate exerts its effects is primarily attributed to the redox properties of ruthenium. The compound facilitates charge transfer and exhibits photoactive behavior, making it suitable for use in fuel cells and other electrochemical devices . In biological systems, ruthenium compounds interact with DNA, leading to the inhibition of cell proliferation and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ruthenium(III) Bromide Hydrate (RuBr₃·H₂O)

- Formula : RuBr₃·H₂O

- Key Differences: Halide Effect: Bromide’s larger ionic radius compared to chloride may alter redox behavior and ligand exchange kinetics . Applications: Less commonly reported in catalysis compared to RuCl₃·xH₂O, but used in specialized nanocube syntheses .

Rhodium(III) Chloride Hydrate (RhCl₃·3H₂O)

- Formula : RhCl₃·3H₂O

- Comparison :

- Catalytic Activity : RhCl₃ is a precursor for hydrogenation catalysts but is less effective in metathesis compared to RuCl₃ .

- Cost : Rhodium is rarer and more expensive than ruthenium, limiting industrial use .

- Safety : Similar corrosive hazards (Skin Corrosion Category 1B) but higher acute toxicity .

Iridium(III) Chloride Hydrate (IrCl₃·xH₂O)

- Formula : IrCl₃·xH₂O

- Comparison :

Chloroplatinic Acid (H₂PtCl₆·6H₂O)

- Formula : H₂PtCl₆·6H₂O

- Comparison: Acidity: Stronger Brønsted acid than RuCl₃, enabling protonation in catalytic cycles . Applications: Widely used in fuel cells and nanoparticle synthesis, whereas RuCl₃ excels in C–H activation .

Data Tables

Table 1: Physical and Chemical Properties

Research Findings

- Catalytic Mechanisms : RuCl₃·xH₂O catalyzes acetylene hydration to acetaldehyde via a rate law dependent on [Ru(III)] and [C₂H₂] .

- Speciation in Solution : In alkaline media, RuCl₃ forms [Ru(H₂O)₆]³⁺, which hydrolyzes to [Ru(H₂O)₅OH]²⁺, influencing reactivity .

- Industrial Trends : The RuCl₃ market (CAGR 2.41% by 2032) is driven by electronics and pharmaceuticals, though constrained by ruthenium’s rarity .

Biologische Aktivität

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is a transition metal compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research and catalysis. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its dark brown to black crystalline appearance and hygroscopic nature. The compound typically exists as a trihydrate, with a molecular weight of approximately 261.47 g/mol . Its unique properties allow it to stabilize multiple oxidation states, making it versatile in both catalysis and biological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . The mechanisms through which it induces cell death include:

- Induction of Apoptosis : Studies show that ruthenium compounds can trigger programmed cell death in various cancer cell lines. This is primarily attributed to their ability to interact with cellular components, leading to oxidative stress and subsequent apoptosis.

- Interaction with DNA : Ruthenium complexes have been found to bind to DNA, disrupting replication and transcription processes. This interaction can lead to the formation of DNA adducts, which are critical in the development of anticancer strategies.

- Reactive Oxygen Species (ROS) Generation : Ruthenium(III) chloride can promote the generation of ROS, which are known to damage cellular components and induce apoptosis in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial effects . Some derivatives are being explored for their ability to inhibit bacterial growth, suggesting a broader application in treating infections caused by resistant strains.

Study 1: Anticancer Efficacy

A study published in 2023 examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with apoptosis confirmed through flow cytometry analysis. The study concluded that ruthenium(III) compounds could serve as promising candidates for developing new anticancer therapies .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the anticancer effects of ruthenium(III) chloride. The research highlighted that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to apoptosis in colorectal cancer cells. These findings underscore the potential of ruthenium-based drugs in oncology .

Comparative Analysis with Other Transition Metals

To understand the uniqueness of this compound's biological activity, a comparison with other transition metal chlorides is presented below:

| Compound | Unique Properties | Biological Activity |

|---|---|---|

| Ruthenium(III) Chloride | Stabilizes multiple oxidation states; versatile complexes | Anticancer and antimicrobial properties |

| Platinum(II) Chloride | Known for DNA binding; used in chemotherapy | Effective against various cancers |

| Osmium(IV) Chloride | Less studied; potential cytotoxicity | Limited biological applications |

| Iron(III) Chloride | Commonly used; different reactivity | Limited anticancer activity; more common use |

Q & A

Basic Questions

Q. What are the standard methods for synthesizing Ruthenium(III) chloride hydrate, and how does its hydration state affect experimental reproducibility?

this compound (RuCl₃·xH₂O) is typically synthesized by dissolving ruthenium metal or oxides in hydrochloric acid under controlled conditions. The hydration state (x = 1–3) depends on drying protocols and storage conditions, which can introduce variability in stoichiometry. For reproducible results, researchers should characterize the material using thermogravimetric analysis (TGA) to quantify water content and elemental analysis to verify Ru/Cl ratios .

Q. What are the key physicochemical properties of RuCl₃·xH₂O relevant to its use in catalysis?

- Solubility : Soluble in water, ethanol, and acetone, but decomposes in hot water .

- Stability : Hygroscopic; stored in airtight containers under inert gas to prevent oxidation or moisture absorption .

- Structure : Trigonal crystal system (anhydrous form) with variable hydration states affecting ligand coordination .

- Redox Behavior : Acts as a precursor for Ru(II/III/IV) complexes, enabling diverse catalytic applications .

Q. How is RuCl₃·xH₂O used as a precursor in synthesizing ruthenium polypyridyl complexes?

RuCl₃·xH₂O reacts with ligands like 2,2′-bipyridine (bpy) in ethanol/water under reflux. For example, [Ru(bpy)₃]Cl₂ is synthesized via reductive elimination, with KCl recrystallization to improve purity. Methodological optimization includes controlling reaction time (12–24 hrs) and stoichiometric ratios (Ru:ligand = 1:3) .

Advanced Research Questions

Q. What challenges arise in characterizing RuCl₃·xH₂O’s active species in solution, and how can they be addressed?

Ru(III) forms dynamic chloro-aquo complexes (e.g., [RuClₙ(H₂O)₆₋ₙ]³⁻ⁿ) in acidic media, leading to speciation variability. UV-Vis spectroscopy (absorption bands at ~400–600 nm) and cyclic voltammetry (redox peaks at +0.2 to +1.5 V vs. Ag/AgCl) are critical for identifying dominant species. X-ray absorption spectroscopy (XAS) can resolve local coordination environments .

Q. How do hydration state and impurities impact catalytic performance in alkene metathesis or hydrogenation?

- Hydration State : Higher water content may hinder ligand exchange, reducing catalytic activity. Anhydrous RuCl₃ is preferred for metathesis, while the hydrate is suitable for aqueous-phase hydrogenation .

- Impurities : Trace metals (e.g., Fe, Pt) can poison catalysts. Purification via recrystallization or ion exchange ensures >99.9% purity (verified by ICP-MS) .

Q. What methodological strategies mitigate decomposition of RuCl₃·xH₂O during high-temperature reactions?

Decomposition (>300°C) produces RuO₂ and Cl₂ gas. Strategies include:

- Using stabilizing ligands (e.g., PPh₃) to suppress oxidation.

- Conducting reactions under inert atmospheres (N₂/Ar) with slow heating rates (<5°C/min) .

Q. How do conflicting reports on RuCl₃·xH₂O’s solubility in organic solvents arise, and how should researchers resolve them?

Discrepancies stem from hydration state and solvent purity. For example, anhydrous RuCl₃ is sparingly soluble in THF, while the hydrate dissolves in polar aprotic solvents (DMF, DMSO) with sonication. Solubility should be confirmed via gravimetric analysis for each batch .

Q. Data Analysis and Contradictions

Q. Why do catalytic activities vary between RuCl₃·xH₂O batches from different suppliers?

Variations arise from differences in:

- Ru Content : Commercial products report 37–49% Ru (varies with hydration). Normalize by Ru weight for consistency .

- Impurity Profiles : Trace Pd/Pt (≤10 ppm) may enhance or inhibit activity depending on the reaction .

Q. How should researchers address inconsistencies in reported magnetic susceptibility values (χ) for RuCl₃·xH₂O?

Magnetic moments depend on oxidation state and coordination geometry. For Ru(III) (low-spin d⁵, μeff ~1.7–2.1 µB), deviations may indicate partial reduction to Ru(II). Use SQUID magnetometry and correlate with XPS data to validate oxidation states .

Q. Methodological Best Practices

Q. What protocols ensure safe handling and disposal of RuCl₃·xH₂O?

- Safety : Use PPE (gloves, goggles) due to corrosivity (R34) and toxicity (R22).

- Waste Disposal : Precipitate Ru as RuO₂ (via NaOH/H₂O₂) and filter for recycling .

Q. What advanced techniques are recommended for studying RuCl₃·xH₂O’s role in electrocatalysis?

Eigenschaften

IUPAC Name |

trichlororuthenium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNGBXQRRXPLM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

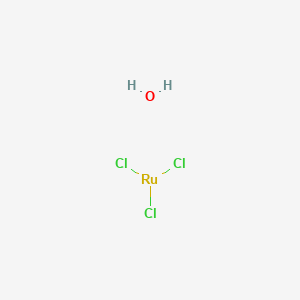

O.Cl[Ru](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13815-94-6, 14898-67-0 | |

| Record name | Ruthenium trichloride trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13815-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.